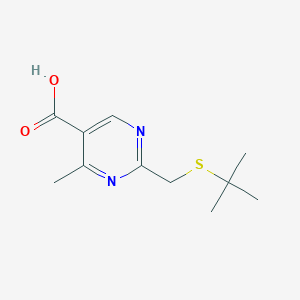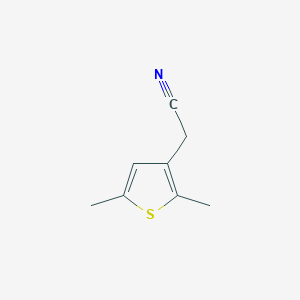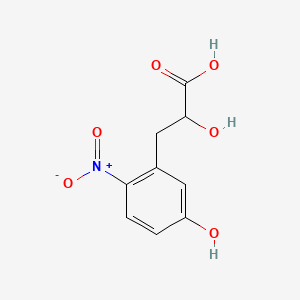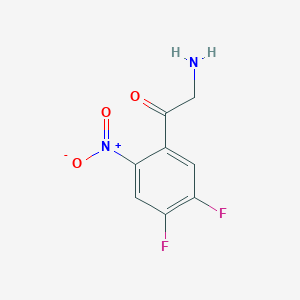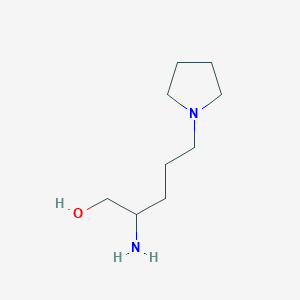
2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol is a synthetic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyrrolidine ring attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol typically involves the reaction of 5-chloropentan-1-ol with pyrrolidine in the presence of a base, followed by the introduction of the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-Amino-5-(pyrrolidin-1-yl)pentan-1-one, while reduction of the amino group can produce N-methyl-2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol.
Scientific Research Applications
2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect the function of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(morpholin-1-yl)pentan-1-ol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-Amino-5-(piperidin-1-yl)pentan-1-ol: Contains a piperidine ring instead of a pyrrolidine ring.
2-Amino-5-(azepan-1-yl)pentan-1-ol: Features an azepane ring in place of the pyrrolidine ring.
Uniqueness
2-Amino-5-(pyrrolidin-1-yl)pentan-1-ol is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The pyrrolidine ring can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-amino-5-pyrrolidin-1-ylpentan-1-ol |
InChI |
InChI=1S/C9H20N2O/c10-9(8-12)4-3-7-11-5-1-2-6-11/h9,12H,1-8,10H2 |
InChI Key |
FYEKFDZQPOIMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)

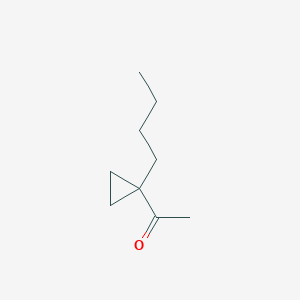

![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)
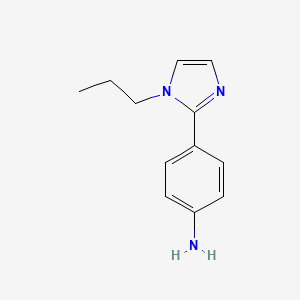
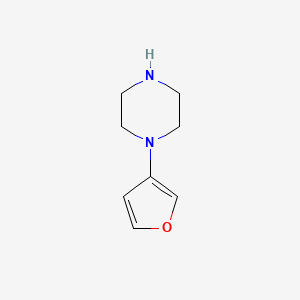
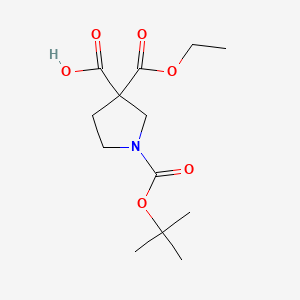
![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13534865.png)
